molecular formula C12H14N2 B15070576 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 881404-62-2

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Cat. No.: B15070576
CAS No.: 881404-62-2
M. Wt: 186.25 g/mol
InChI Key: RXXCSQMKESCCCN-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that contains a fused pyrrole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C13H14N2
  • Molecular Weight : 214.2631 g/mol
  • IUPAC Name : this compound

The compound features a complex bicyclic structure that contributes to its biological activity. The presence of nitrogen atoms within the ring system is crucial for its interaction with biological targets.

1. Neuroprotective Effects

Research has indicated that derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline exhibit neuroprotective properties. A study demonstrated that specific derivatives could attenuate NMDA-induced cytotoxicity by inhibiting calcium influx and regulating key signaling pathways such as ERK1/2 phosphorylation. The compound showed promise as a lead for developing NR2B-selective NMDAR antagonists, which are relevant for treating neurodegenerative diseases like Alzheimer's .

Compound Activity Mechanism
5qNeuroprotectionInhibits NMDA-induced Ca²⁺ influx

2. Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Compounds related to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, studies reported that certain derivatives inhibited cell proliferation and induced apoptosis in human tumor cells through cell cycle arrest mechanisms .

Cell Line IC50 (µM) Mechanism of Action
Ehrlich Ascites Carcinoma0.78Cell cycle arrest at G2/M phase
Sarcoma-1800.65Induction of apoptosis

3. Antimicrobial Activity

Some studies have explored the antimicrobial properties of quinazoline derivatives. The compounds demonstrated effectiveness against various bacterial strains by inhibiting the respiratory metabolism of pathogens through targeting specific enzymes like NADH dehydrogenase .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.

Recent SAR studies indicate that modifications at specific positions on the quinazoline ring can enhance potency against cancer cells and improve selectivity for neuroprotective targets .

Case Study 1: Neuroprotective Activity

In a study assessing various derivatives' neuroprotective effects against NMDA toxicity, compound 5q was highlighted for its ability to significantly reduce neuronal damage in vitro. The mechanism involved modulation of intracellular calcium levels and activation of protective signaling pathways .

Case Study 2: Anticancer Efficacy

A series of synthesized quinazoline derivatives were tested against multiple cancer cell lines. One notable derivative exhibited an IC50 value of 0.5 µM against breast cancer cells and was found to induce apoptosis via mitochondrial pathways .

Properties

CAS No.

881404-62-2

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

InChI

InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3

InChI Key

RXXCSQMKESCCCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC3=CC=CC=C3CN2C1

Origin of Product

United States

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